molecular formula C6H10N2O3 B3310144 1,3-Dimethylimidazolium bicarbonate CAS No. 945017-57-2

1,3-Dimethylimidazolium bicarbonate

Cat. No. B3310144
M. Wt: 158.16 g/mol
InChI Key: CFCNWHQKGUZEDB-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium bicarbonate is a compound with the molecular formula C6H10N2O3 . It belongs to the class of imidazole-based ionic liquids . The imidazole ring is a five-membered ring composed of two nitrogen atoms and three carbon atoms, with methyl groups substituted at positions 1 and 3 of the nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3-Dimethylimidazolium-2-carboxylate, a related compound, has been reported. It is formed in good yield as the reaction product resulting from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate . This synthesis method could potentially be adapted for the synthesis of 1,3-Dimethylimidazolium bicarbonate.


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium-2-carboxylate, a related compound, has been studied. The crystal structure of the zwitterion exhibits π-stacked rings and two-dimensional sheets constructed by hydrogen bonds from imidazolium-ring hydrogens to the carboxylate group .


Chemical Reactions Analysis

1,3-Dimethylimidazolium-2-carboxylate has been found to be a highly active and selective catalyst for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . This suggests that 1,3-Dimethylimidazolium bicarbonate could also have potential applications as a catalyst in similar reactions.

Scientific Research Applications

Neutron Diffraction Studies

1,3-Dimethylimidazolium bicarbonate has been examined using neutron diffraction techniques. Hardacre et al. (2003) analyzed 1,3-dimethylimidazolium chloride, a related ionic liquid, through neutron diffraction to develop a structural model. This research is significant as it reveals insights into the charge ordering and local order of such ionic liquids, resembling their solid-state structures (Hardacre et al., 2003).

Crystal Structure Analysis

Abu-Rayyan et al. (2008) investigated 1,3-Di-tert-butyl-4,5-dimethylimidazolium bicarbonate, a derivative of 1,3-dimethylimidazolium bicarbonate. Their research focused on understanding the crystal structure and formation of dimeric bicarbonate anions. Such studies are essential for comprehending the molecular interactions and bonding within these compounds (Abu-Rayyan et al., 2008).

Ionic Liquid Synthesis and Applications

The synthesis of ionic liquids involving 1,3-dimethylimidazolium compounds has been extensively studied. Verdía et al. (2017) reported an educational experiment for undergraduate chemistry students, demonstrating the use of an ionic liquid as a solvent and catalyst in organic reactions. Such experiments highlight the practical applications of ionic liquids in green chemistry and provide students with hands-on experience in innovative chemical research (Verdía et al., 2017).

Liquid Structure and Stability Analysis

Research on the liquid structure of various ionic liquids, including those based on 1,3-dimethylimidazolium, has been conducted to understand their stability and properties. For example, Deetlefs et al. (2006) used neutron diffraction to determine the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide. Such studies are crucial for the development of new ionic liquids with specific characteristics and applications (Deetlefs et al., 2006).

Safety And Hazards

The safety data sheet for 1,3-Dimethylimidazolium bicarbonate suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . It is classified as a hazardous substance, with risk statements indicating potential health hazards .

Future Directions

The future directions for research on 1,3-Dimethylimidazolium bicarbonate and related compounds could include further systematic studies on their electrochemical properties and molecular structure . Additionally, the development of efficient, cheap, and recyclable catalysts for reactions under mild reaction conditions is a very attractive topic in green chemistry .

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNWHQKGUZEDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657805
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazolium bicarbonate

CAS RN

945017-57-2
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TE Schmid, A Gómez-Herrera, O Songis, D Sneddon… - core.ac.uk
The selective synthesis of aromatic and heteroaromatic amides through base-catalysed hydration of nitriles was achieved using inexpensive and commercially available NaOH as the …
Number of citations: 0 core.ac.uk
CL Keller - 2019 - trace.tennessee.edu
Aziridines are the nitrogen analogue of epoxides, and like epoxides, this functional group is an intermediate in numerous syntheses. Additionally, they are found in several natural …
Number of citations: 0 trace.tennessee.edu
TE Schmid, A Gómez-Herrera, O Songis… - Catalysis Science & …, 2015 - pubs.rsc.org
The selective synthesis of aromatic and heteroaromatic amides through base-catalysed hydration of nitriles was achieved using inexpensive and commercially available NaOH as the …
Number of citations: 21 pubs.rsc.org

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